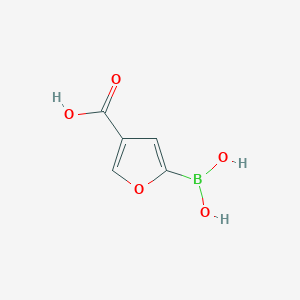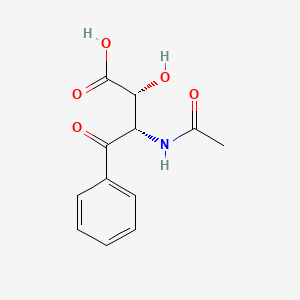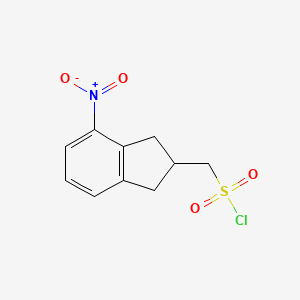
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C10H10ClNO4S. It is known for its unique structure, which includes a nitro group, an indene moiety, and a methanesulfonyl chloride group.
Méthodes De Préparation
The synthesis of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride typically involves the reaction of 4-nitro-2,3-dihydro-1H-indene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Des Réactions Chimiques
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the indene moiety.
Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methanesulfonyl chloride group can act as an electrophile, reacting with nucleophilic sites in target molecules. These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride can be compared with similar compounds such as (2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride. The presence of the nitro group in this compound adds unique reactivity and potential biological activity compared to its non-nitro counterpart. Other similar compounds include various indene derivatives with different substituents, each exhibiting distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H10ClNO4S |
|---|---|
Poids moléculaire |
275.71 g/mol |
Nom IUPAC |
(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H10ClNO4S/c11-17(15,16)6-7-4-8-2-1-3-10(12(13)14)9(8)5-7/h1-3,7H,4-6H2 |
Clé InChI |
OMBMWZFHAYSWJT-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC2=C1C=CC=C2[N+](=O)[O-])CS(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


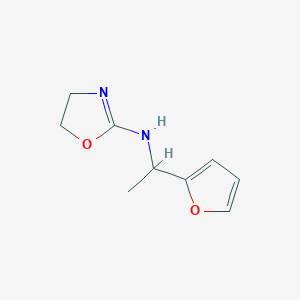

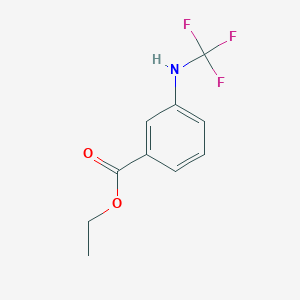


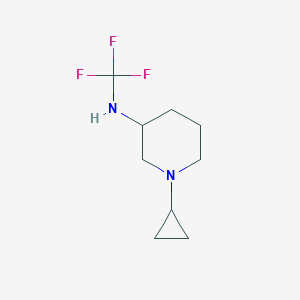
![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13957007.png)
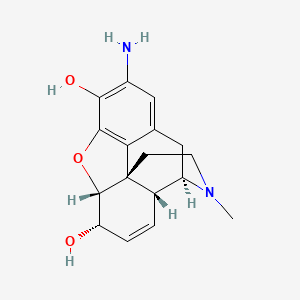
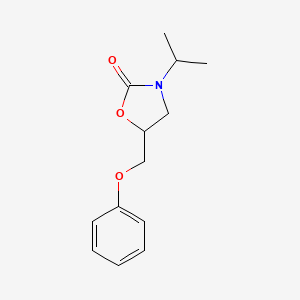
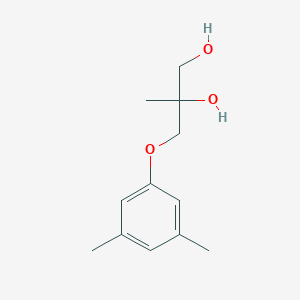
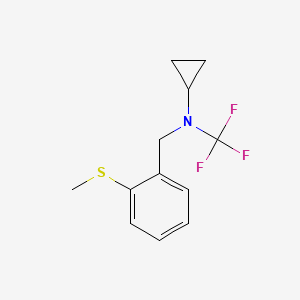
![8H-[1,2]Oxazolo[4,3-g]indazole](/img/structure/B13957042.png)
